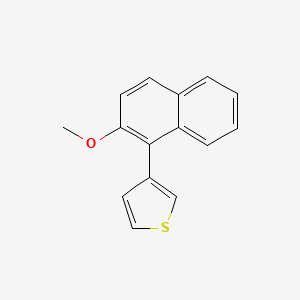

3-(2-Methoxynaphthalen-1-yl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

922511-81-7 |

|---|---|

Molecular Formula |

C15H12OS |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)thiophene |

InChI |

InChI=1S/C15H12OS/c1-16-14-7-6-11-4-2-3-5-13(11)15(14)12-8-9-17-10-12/h2-10H,1H3 |

InChI Key |

YKLLOTRTILPCNN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CSC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy

The electronic properties of the molecule, arising from the conjugated π-system of the thiophene (B33073) and methoxynaphthalene moieties, would be investigated using absorption and fluorescence spectroscopy.

UV-Vis absorption spectroscopy would be employed to identify the electronic transitions within the molecule. The absorption spectrum would be expected to show distinct bands corresponding to π-π* transitions. The position of the maximum absorption peak (λmax) provides insight into the extent of conjugation.

Table 1: Hypothetical UV-Vis Absorption Data for 3-(2-Methoxynaphthalen-1-yl)thiophene

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| Dichloromethane | Data Not Available | Data Not Available |

| Cyclohexane | Data Not Available | Data Not Available |

Upon excitation at an appropriate wavelength, the compound's emissive properties would be characterized using photoluminescence spectroscopy. The fluorescence spectrum would reveal the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process.

Table 2: Hypothetical Photoluminescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

To understand the dynamics of the excited state, time-resolved fluorescence experiments would be conducted. These measurements would determine the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Table 3: Hypothetical Excited State Lifetime Data for this compound

| Solvent | Lifetime (τ) (ns) |

|---|---|

| Dichloromethane | Data Not Available |

Vibrational and Nuclear Magnetic Resonance Spectroscopy

The precise molecular structure and bonding arrangement would be confirmed using FT-IR and NMR spectroscopy.

FT-IR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule. Key vibrational bands would include C-H stretching of the aromatic rings, C=C stretching within the rings, C-O stretching of the methoxy (B1213986) group, and vibrations characteristic of the thiophene ring.

Table 4: Hypothetical FT-IR Data for this compound

| Wavenumber (cm-1) | Assignment |

|---|---|

| Data Not Available | Aromatic C-H stretch |

| Data Not Available | C=C aromatic ring stretch |

| Data Not Available | C-O-C stretch (methoxy) |

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the exact connectivity of atoms. The ¹H NMR spectrum would show distinct signals for each unique proton in the aromatic and methoxy regions, with chemical shifts and coupling constants providing information about their chemical environment and neighboring protons. The ¹³C NMR spectrum would complement this by identifying all unique carbon atoms in the molecule.

Table 5: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| Data Not Available | s | -OCH3 |

Table 6: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data Not Available | -OCH3 |

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for determining the molecular formula and verifying the elemental composition of a synthesized compound.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the unambiguous determination of a compound's molecular formula by providing highly accurate mass-to-charge ratio (m/z) measurements. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For a compound like this compound, with a chemical formula of C₁₅H₁₂OS, the theoretical exact mass can be calculated. An experimental HR-MS analysis would aim to measure the m/z value of the molecular ion ([M]⁺ or [M+H]⁺) to within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. While specific HR-MS data for this compound is not available, research on other thiophene derivatives illustrates the precision of this method. For instance, in the synthesis of novel thieno[3,2-b]thiophenes, ESI-HRMS was used to confirm the molecular formulas of the products. nih.gov

Table 1: Illustrative HR-MS Data for Thiophene Derivatives

| Compound | Calculated m/z | Found m/z |

|---|---|---|

| 3-Ethyl-2,6-dimethylthieno[3,2-b]thiophene | 196.0374 ([M]⁺) | 196.0368 |

| 3-Methyl-6-(thiophen-2-yl)thieno[3,2-b]thiophene | 236.9861 ([M+H]⁺) | 236.9861 |

| 2-Methyl-5-(6-methylthieno[3,2-b]thiophen-3-yl)furan | 235.0246 ([M+H]⁺) | 235.0247 |

Note: The data in this table is for illustrative purposes and is derived from the characterization of other thiophene compounds, not this compound. nih.gov

MALDI-TOF Mass Spectroscopy for Oligomer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the characterization of larger molecules, including oligomers and polymers. While this compound is a small molecule, this technique would be invaluable if it were used as a monomer in the synthesis of oligomeric or polymeric materials. MALDI-TOF can provide information on the molecular weight distribution of the resulting oligomers.

In the study of new thieno[3,2-b]thiophene (B52689) derivatives, MALDI-TOF mass spectroscopy was employed to characterize the synthesized compounds. mdpi.comresearchgate.net This demonstrates its utility in the analysis of thiophene-based materials.

Table 2: Example of MALDI-TOF Data for Thieno[3,2-b]thiophene Derivatives

| Compound | Calculated Mass | Found m/z (M⁺) |

|---|---|---|

| Compound 5 | 792.389 | 792.389 |

| Compound 6 | 591.791 | 591.791 |

Note: This data is presented as an example from the characterization of different thieno[3,2-b]thiophene derivatives and does not represent data for this compound. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the purity and elemental composition of the sample.

For this compound (C₁₅H₁₂OS), the theoretical elemental composition can be calculated. Experimental elemental analysis would be expected to yield values very close to these theoretical percentages. The synthesis and characterization of new thieno[3,2-b]thiophene derivatives included elemental analysis to confirm the composition of the products. mdpi.comresearchgate.net

Table 3: Illustrative Elemental Analysis Data for a Thieno[3,2-b]thiophene Derivative

| Element | Calculated % | Found % |

|---|---|---|

| C | 55.23 | 55.87 |

| H | 2.65 | 2.54 |

| S | 42.13 | 42.07 |

Note: The data in this table is for a different thiophene derivative and serves as an illustrative example. mdpi.com

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure of crystalline solids.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

To perform this analysis on this compound, a suitable single crystal would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate a detailed three-dimensional model of the molecule. Studies on other thiophene derivatives have successfully used this technique to determine their crystal structures. For example, the crystal structure of (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one was determined to be a monoclinic system with the space group P21. researchgate.net

Table 4: Example of Single Crystal X-ray Diffraction Data for a Thiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 4.149 (6) |

| b (Å) | 10.038 (1) |

| c (Å) | 14.552 (2) |

| β (°) | 91.9 (2) |

| Z | 2 |

Note: This data is for (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and is provided for illustrative purposes. researchgate.net

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, including geometry, energy levels, and charge distribution, providing a balance between computational cost and accuracy.

The three-dimensional arrangement of the thiophene (B33073) and naphthalene (B1677914) rings in 3-(2-Methoxynaphthalen-1-yl)thiophene is crucial in determining its electronic and photophysical properties. The degree of planarity between the two aromatic systems directly influences the extent of π-conjugation, which in turn affects charge transport and optical characteristics.

Geometry optimization calculations using DFT are employed to determine the most stable conformation of the molecule. A key parameter in this analysis is the dihedral angle between the thiophene and naphthalene rings. For related bi-aromatic systems, this angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which can induce twisting. In some complex crystal structures containing linked naphthyl and thiophene moieties, the average dihedral angle has been observed to be around 51.5°. However, in other thiophene-coronene systems, DFT calculations have shown that the dihedral angle between the thiophene and the larger aromatic system can be as small as 0.5° to 2.6°, indicating a nearly coplanar arrangement to maximize π-conjugation.

For this compound, steric interactions between the hydrogen atoms on the thiophene ring and the naphthalene ring likely lead to a non-planar ground state geometry. The methoxy (B1213986) group's position can also influence the preferred conformation. Computational studies on similar furan- and thiophene-based arylamides have demonstrated that conformational preferences are modulated by a complex interplay of forces, including intramolecular interactions and solvent effects. nih.govresearchgate.net The flexibility of the molecule and the potential for rotation around the central C-C bond mean that it may exist as a mixture of conformers in solution.

Table 1: Representative Calculated Geometrical Parameters for a Thiophene-Naphthalene System

| Parameter | Description | Typical Calculated Value |

| C-C Bond Length | (Thiophene-Naphthalene) | 1.45 - 1.48 Å |

| Dihedral Angle | (Thiophene-Naphthalene) | 30° - 55° |

| C-S Bond Length | (Thiophene Ring) | ~1.72 Å |

| C-O Bond Length | (Methoxy Group) | ~1.37 Å |

Note: These values are illustrative and based on DFT calculations for structurally similar aryl-thiophene systems. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic processes. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and optical properties. researchgate.net

In systems like this compound, the HOMO is typically characterized by π-orbitals delocalized across both the electron-rich thiophene ring and the naphthalene system. The electron-donating methoxy group further raises the energy of the HOMO. The LUMO is generally a π*-antibonding orbital, also delocalized over the aromatic framework.

The composition of these orbitals reveals the nature of electronic transitions. For many thiophene-based systems, the lowest energy electronic transition corresponds to a HOMO → LUMO excitation, which often involves a significant degree of intramolecular charge transfer (ICT) from the thiophene and methoxy-naphthalene moieties to the broader π-system. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of light at longer wavelengths.

Table 2: Illustrative Frontier Molecular Orbital Energies for Methoxy-Substituted Thiophene-Naphthalene Systems

| Molecular Orbital | Energy (eV) | General Composition |

| LUMO | -1.5 to -2.5 | π* orbital delocalized over naphthalene and thiophene |

| HOMO | -5.0 to -6.0 | π orbital with major contributions from thiophene and methoxy-naphthalene |

| HOMO-LUMO Gap (ΔE) | 3.0 - 4.5 | - |

Note: These are typical energy ranges for similar D-π-A systems calculated by DFT. The exact values depend on the specific functional and basis set used.

DFT calculations can provide a detailed picture of the electron density distribution within this compound. Analyses such as Molecular Electrostatic Potential (MEP) maps and population analyses (e.g., Mulliken or Natural Bond Orbital charges) reveal the electron-rich and electron-poor regions of the molecule. researchgate.net

The sulfur atom in the thiophene ring and the oxygen atom of the methoxy group are typically regions of high electron density (negative potential), making them potential sites for electrophilic attack. Conversely, the aromatic protons are regions of positive potential. The methoxy group, being an electron-donating group, increases the electron density on the naphthalene ring, particularly at the ortho and para positions relative to its point of attachment. This charge distribution is critical for predicting intermolecular interactions and the molecule's reactivity.

Electronic transitions, which are responsible for the molecule's UV-Visible absorption spectrum, can be analyzed by examining the molecular orbitals involved. The primary electronic transition is typically a π → π* type, corresponding to the promotion of an electron from the HOMO to the LUMO. The character of this transition, whether localized on one of the rings or involving charge transfer across the molecule, dictates the intensity and energy of the absorption band.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To specifically investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method due to its favorable balance of cost and accuracy. rsc.orgchemrxiv.org TD-DFT can predict various properties related to a molecule's interaction with light, including vertical excitation energies, oscillator strengths (which determine absorption intensity), and the nature of the excited states.

For this compound, TD-DFT calculations can simulate the UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. researchgate.net These calculations confirm the nature of the electronic transitions, such as the HOMO-LUMO transition, and can identify other significant transitions at higher energies. It is important to note, however, that standard TD-DFT functionals can sometimes provide qualitatively incorrect descriptions for the excited states of certain thiophene-based compounds, potentially misrepresenting state ordering or excitation characters. nih.gov Therefore, careful selection of the functional and comparison with experimental data or higher-level methods is often necessary.

Molecular Dynamics and Photochemical Pathway Simulations

While DFT and TD-DFT provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. rsc.org By simulating the motions of atoms according to the forces calculated by quantum mechanics, MD can explore conformational changes, solvent effects, and the initial steps of photochemical reactions.

For arylthiophenes, photochemical pathways are of significant interest. Upon photoexcitation, these molecules can undergo various relaxation processes. Ab initio molecular dynamics simulations on thiophene itself have shown that after excitation, the molecule can undergo ultrafast ring-opening through the cleavage of a carbon-sulfur bond, followed by the interplay of internal conversion and intersystem crossing to triplet states. rsc.org For substituted systems like this compound, potential photochemical reactions could include isomerization or photocyclization, similar to those observed in styrylthiophenes. ua.es Theoretical studies suggest these reactions often proceed through conical intersections, which are points of degeneracy between electronic states that facilitate efficient, non-radiative decay back to the ground state. nih.govyoutube.com

Advanced Quantum Chemical Descriptors

From the electronic structure data obtained through DFT, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors are based on the energies of the frontier molecular orbitals and provide a conceptual framework for understanding chemical behavior.

Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system, calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η. It provides a measure of a molecule's ability to act as an electrophile.

These descriptors are valuable for comparing the reactivity of a series of related compounds and for predicting how structural modifications, such as the addition of different substituent groups, might alter their chemical properties. epstem.net

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Measure of polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic character |

Note: The values for these descriptors are derived directly from the calculated HOMO and LUMO energies.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular interactions. scienceopen.com By examining the interactions between the filled orbitals of one part of a molecule and the empty orbitals of another, or between different molecules, NBO analysis quantifies the stabilization energies associated with these interactions. This is particularly useful for understanding the nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the molecule's behavior in condensed phases.

In the case of this compound, NBO analysis would likely focus on the interactions involving the sulfur and oxygen heteroatoms, as well as the π-systems of the thiophene and naphthalene rings. The lone pairs on the sulfur and oxygen atoms can act as electron donors, while the antibonding orbitals of the aromatic rings can act as electron acceptors. The strength of these interactions can be estimated by the second-order perturbation energy, E(2), which is calculated within the NBO framework. Higher E(2) values indicate stronger interactions.

Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) S | π(C-C) Naphthalene | 1.5 | Lone Pair - π |

| LP(2) O | σ(C-H) Thiophene | 0.8 | Lone Pair - σ |

| π(C=C) Thiophene | π(C=C) Naphthalene | 2.3 | π - π |

| π(C=C) Naphthalene | π(C=C) Thiophene | 2.1 | π - π |

Note: The data in this table is illustrative and represents typical values for similar molecular systems. Specific computational studies on this compound are required for precise values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It provides a color-coded map where different colors represent different electrostatic potential values, thereby identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red and yellow colors indicate negative potential (electron-rich regions), while blue and green colors represent positive potential (electron-poor regions).

For this compound, the MEP map would be expected to show regions of negative potential around the sulfur and oxygen atoms due to their high electronegativity and the presence of lone pairs. manipal.edu The aromatic rings of the thiophene and naphthalene moieties would likely exhibit a more complex potential distribution, with the π-electron clouds contributing to regions of negative potential above and below the plane of the rings. The hydrogen atoms, particularly those attached to the aromatic rings, would be associated with regions of positive potential. This information is crucial for predicting how the molecule will interact with other molecules, such as substrates, receptors, or solvent molecules. nih.gov

Illustrative MEP Analysis Data for this compound

| Molecular Region | Predominant Color | Electrostatic Potential (a.u.) | Implication |

| Around Sulfur Atom | Red | -0.05 to -0.03 | Nucleophilic center, potential for electrophilic attack |

| Around Oxygen Atom | Red | -0.04 to -0.02 | Nucleophilic center, potential for electrophilic attack |

| π-system of Thiophene Ring | Yellow/Green | -0.01 to +0.01 | Potential for π-π stacking interactions |

| π-system of Naphthalene Ring | Yellow/Green | -0.01 to +0.01 | Potential for π-π stacking interactions |

| Aromatic Hydrogens | Blue | +0.02 to +0.04 | Electrophilic centers |

Note: The data in this table is illustrative and represents typical values for similar molecular systems. Specific computational studies on this compound are required for precise values.

Advanced Applications in Organic Materials Science

Smart Materials and Sensing Technologies

"Smart materials" are materials that can respond to external stimuli, such as the presence of specific chemicals, changes in pH, or light, by exhibiting a change in their properties. The unique photophysical properties of compounds like 3-(2-Methoxynaphthalen-1-yl)thiophene make them excellent candidates for the development of such materials, particularly in the area of fluorescent sensors and optical dyes.

The development of molecular-level logic gates is a fascinating area of research that mimics the behavior of electronic logic gates using chemical inputs and fluorescent outputs. Naphthalene-thiophene hybrid molecules have been successfully employed in the design of such systems. rsc.orgnih.gov For instance, a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and 2-thiophenemethylamine (B147629) has been shown to function as an "AND" type fluorescent logic gate. rsc.orgnih.gov In this system, the fluorescence of the molecule is only "turned on" in the simultaneous presence of two distinct chemical inputs, namely zinc ions (Zn²⁺) and acetate (B1210297) ions (OAc⁻). rsc.orgnih.gov

This behavior is underpinned by the specific coordination chemistry of the molecule. The binding of Zn²⁺ alone is not sufficient to induce a significant fluorescent response. However, the subsequent addition of OAc⁻ leads to the formation of a zinc acetate complex with the naphthalene-thiophene ligand, which results in a pronounced enhancement of fluorescence. rsc.orgnih.gov This system demonstrates the potential for designing sophisticated chemical sensors that can detect multiple analytes in a logically controlled manner. The detection limits for analytes like Zn²⁺ can be in the nanomolar range, highlighting the high sensitivity of these fluorescent chemosensors. rsc.orgnih.gov Furthermore, the utility of such probes has been demonstrated in biological applications, such as the imaging of intracellular Zn²⁺. rsc.orgnih.gov

| Logic Gate Type | Inputs | Output | Underlying Principle |

| AND | Zn²⁺ and OAc⁻ | Fluorescence "ON" | Formation of a fluorescent zinc acetate complex with the naphthalene-thiophene ligand. |

Styryl dyes are a class of organic dyes characterized by a specific chromophoric system. Naphtho-thiophene derivatives are being investigated as core structures for the development of new styryl optical dyes. nih.govsemanticscholar.org These dyes are of interest for a variety of applications due to their unique photophysical properties, including their potential use as fluorescent whitening agents and in biomedical imaging. semanticscholar.org

A significant advantage of certain amino-styryl thiophenes is their proven acid resistance, a property not commonly found in traditional stilbene-based optical dyes which are typically stable only under neutral or weakly alkaline conditions. semanticscholar.org This enhanced stability broadens the potential applications of these materials. The synthesis of these dyes often involves the functionalization of the core naphtho-thiophene structure to include amine groups, which can then be converted to water-soluble ammonium (B1175870) salts, further enhancing their utility in aqueous environments. nih.govsemanticscholar.org

The photophysical properties of these novel styryl dyes, such as their absorbance and emission wavelengths, are a key area of study. Research has shown that new trans-aminostilbenes with a thiophene (B33073) component exhibit absorbance wavelengths very similar to those of established organic dyes based on a trans-aminostilbene scaffold. nih.gov This indicates their potential as direct replacements or novel alternatives in existing applications. The interest in these synthetic dyes is driven by their chemical and physical properties, including their light emission characteristics and photochemical activity. semanticscholar.org

| Dye Class | Core Structure | Key Properties | Potential Applications |

| Styryl Optical Dyes | Naphtho-thiophene | Favorable photophysical properties, acid resistance | Fluorescent whitening agents, biomedical imaging |

Reaction Mechanism Studies

Mechanistic Pathways in Synthetic Transformations

The synthesis of 3-(2-Methoxynaphthalen-1-yl)thiophene and its derivatives involves several key organic reactions, the mechanisms of which are fundamental to controlling reaction outcomes and yields.

The thiophene (B33073) ring is known to be more nucleophilic than benzene (B151609), making it highly susceptible to electrophilic aromatic substitution (SEAr). The substitution pattern is dictated by the stability of the intermediate carbocation (the sigma complex). For a 3-substituted thiophene, electrophilic attack occurs preferentially at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the positive charge through resonance. Attack at C2 is generally favored over C5 unless sterically hindered.

The naphthalene (B1677914) ring, activated by the electron-donating methoxy (B1213986) group at the C2' position, also readily undergoes electrophilic substitution. The methoxy group directs incoming electrophiles primarily to the C1' and C3' positions. However, since the C1' position is already substituted, the primary sites for further substitution on the naphthalene moiety would be sterically accessible positions activated by the methoxy group. The directing effects of the substituents on both aromatic systems are summarized below.

| Ring System | Existing Substituent(s) | Favored Position(s) for Electrophilic Attack | Activating/Deactivating Effect |

| Thiophene | 1-Naphthyl group at C3 | C2, C5 | Weakly Activating |

| Naphthalene | Methoxy group at C2', Thienyl group at C1' | C4', C3' | Strongly Activating (Methoxy) |

Metal-catalyzed cross-coupling reactions represent a powerful method for the synthesis of biaryl compounds like this compound. The general mechanism for a palladium-catalyzed Suzuki coupling, a common method for this transformation, involves a catalytic cycle consisting of three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (e.g., 1-bromo-2-methoxynaphthalene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation : An organoboron compound (e.g., thiophene-3-boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex containing both aryl groups.

Reductive Elimination : The two organic groups on the palladium complex are eliminated and form a new carbon-carbon bond, yielding the final product, this compound. The palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.

A schematic representation of this catalytic cycle is detailed in the table below.

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-X bond. | Aryl-Pd(II)-X |

| 2. Transmetalation | The organometallic reagent (Aryl'-M) transfers its aryl group to the Pd center. | Aryl-Pd(II)-Aryl' |

| 3. Reductive Elimination | The two aryl groups couple, and the product is released, regenerating the Pd(0) catalyst. | Aryl-Aryl' + Pd(0) |

Nickel-catalyzed cross-coupling reactions can also be employed, particularly for activating less reactive C-O bonds, such as those in aryl ethers. researchgate.net

One such method is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.comderpharmachemica.com The mechanism proceeds through the following key steps:

Thionation : The sulfurizing agent converts one or both of the carbonyl oxygens into thiones.

Tautomerization : The dicarbonyl compound tautomerizes to its enol or enethiol form.

Cyclization : An intramolecular nucleophilic attack occurs, where the enol oxygen or sulfur attacks the other carbonyl carbon, forming a five-membered ring intermediate.

Aromatization : A dehydration or similar elimination step occurs, leading to the formation of the stable aromatic thiophene ring. chemtube3d.com

Another relevant pathway is the cyclization of functionalized alkynes. mdpi.com Metal-catalyzed heterocyclization of S-containing alkyne substrates can proceed via electrophilic activation of the triple bond by the metal, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent protonolysis or aromatization to form the thiophene ring. mdpi.com

Photoreactivity and Photocyclization Processes of Thiophene-Naphthalene Analogues

Compounds containing both thiophene and naphthalene moieties are photoactive due to the presence of these extended π-conjugated systems. nih.gov Upon absorption of UV light, these molecules are promoted to an excited electronic state (S₁). From this state, they can undergo several deactivation processes, including fluorescence, internal conversion, or intersystem crossing to a triplet state (T₁).

A key photochemical reaction for analogues such as styrylthiophenes is photocyclization, which is often used in the synthesis of thiahelicenes. nih.govresearchgate.net The mechanism for this process generally involves:

Photoexcitation : The molecule absorbs a photon, leading to a π → π* transition and the formation of the first singlet excited state (S₁).

Isomerization : For some precursors, a trans to cis isomerization around a double bond may occur.

Electrocyclization : In the excited state, a conrotatory or disrotatory 6π-electrocyclization occurs, forming a new six-membered ring and creating a dihydrophenanthrene-like intermediate.

Oxidative Aromatization : The intermediate is then oxidized, typically by an external oxidizing agent like iodine or dissolved oxygen, to lose two hydrogen atoms and form the stable, fully aromatic fused ring system.

For this compound, irradiation could potentially induce an intramolecular cyclization between the thiophene C2 position and the naphthalene C8' position, leading to a new fused polycyclic aromatic system.

Oxidation and Degradation Mechanisms of Thiophene Derivatives

The thiophene ring, while aromatic, is susceptible to oxidation, particularly under harsh conditions. The sulfur atom can be oxidized, and the aromatic ring can be cleaved.

S-Oxidation : With mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), the sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide or, with stronger oxidation, a thiophene-S,S-dioxide. These species are generally unstable and can act as reactive dienes in Diels-Alder reactions.

Ring Cleavage : Strong oxidizing agents, such as nitric acid or potassium permanganate, can lead to the complete degradation of the thiophene ring. The mechanism involves oxidative attack on the π-system, leading to ring opening and the formation of smaller carboxylic acid fragments, such as maleic acid and oxalic acid. pharmaguideline.com The stability of the thiophene ring is generally lower than that of benzene in the presence of strong oxidizing agents. pharmaguideline.com

The naphthalene ring is more robust but can also undergo oxidation, particularly ozonolysis, to cleave the aromatic system. The presence of the electron-donating methoxy group can increase the susceptibility of the naphthalene ring to oxidative degradation.

Emerging Research Directions and Future Perspectives

Development of Novel, Step-Efficient, and Sustainable Synthetic Routes

The synthesis of functionalized thiophene (B33073) derivatives is foundational to their application in materials science. While traditional methods often involve multi-step processes with limited efficiency, emerging research is focused on creating more direct, economical, and environmentally friendly synthetic pathways. mdpi.comimpactfactor.org

Future synthetic strategies for 3-(2-methoxynaphthalen-1-yl)thiophene and its analogues are expected to prioritize:

Step-Efficiency: Researchers are developing cascade or tandem reactions that form multiple chemical bonds in a single operation. mdpi.com For instance, methods for producing thieno[3,2-b]thiophenes via the tandem bisulfide cyclization of unsaturated hydrocarbons are being explored to overcome the limitations of multi-step syntheses that often start from less accessible materials like 3-bromothiophenes. mdpi.com

Sustainability: The principles of green chemistry are becoming increasingly important. This includes the use of elemental sulfur as a reagent, employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and utilizing catalysts that are abundant and non-toxic. impactfactor.orgorganic-chemistry.org Ultrasound-promoted synthesis is one such technique that can accelerate reactions and improve yields in greener solvents. impactfactor.org

Versatility: New synthetic routes aim to provide broad access to a variety of functionalized derivatives. beilstein-archives.org For example, a versatile route to functionalized thieno[3,2-b]thiophenes has been developed starting from dimethyl 3-nitrothiophene-2,5-dicarboxylate, allowing for the introduction of various substituents. beilstein-archives.org This modularity is crucial for systematically studying structure-property relationships.

One promising approach involves the direct C-H arylation of thiophenes, which avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. organic-chemistry.org The development of robust catalytic systems, potentially free of transition metals and induced by visible light, represents a significant frontier in the synthesis of multisubstituted thiophenes. organic-chemistry.org

Strategies for Fine-Tuning Electronic and Optical Properties through Molecular Engineering

The performance of organic electronic materials is intrinsically linked to their electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and absorption/emission characteristics. Molecular engineering offers a powerful toolkit to precisely tune these properties in derivatives of this compound. rsc.orgsciengine.com

Key molecular engineering strategies include:

Donor-Acceptor (D-A) Architecture: A well-established strategy for obtaining low band gap conjugated polymers involves creating a polymer chain with alternating electron-donating (D) and electron-accepting (A) units. worktribe.comresearchgate.net For instance, combining strong electron-donating fused thiophenes with strong electron-withdrawing units like naphthalene (B1677914) diimide (NDI) is a key strategy for developing semiconducting polymers. worktribe.com

Extension of π-Conjugation: Increasing the length of the conjugated system, for example by incorporating additional thiophene rings or other aromatic units, generally leads to a destabilization of the HOMO level and a narrower HOMO-LUMO gap. mdpi.com This results in a red-shift of the absorption and emission spectra.

Introduction of Substituents: The electronic nature of substituent groups on the thiophene or naphthalene rings can significantly alter the molecule's properties. Electron-donating groups (e.g., alkoxy) tend to raise the HOMO energy level, while electron-withdrawing groups (e.g., cyano, fluoro) lower it. sciengine.com These modifications also influence molecular planarity and intermolecular interactions, which are critical for charge transport.

Fused Ring Systems: Creating fused aromatic systems, such as thieno[3,2-b]thiophene (B52689), enhances molecular rigidity and planarity. researchgate.netnih.gov This improved planarity promotes stronger intermolecular π-π stacking, which is beneficial for efficient charge transport in devices like organic field-effect transistors (OFETs). researchgate.net The fused 2-(thiophen-2-yl)thieno[3,2-b]thiophene (T-TT) unit, for example, leads to an enlarged conjugation and stronger intermolecular interaction compared to non-fused analogues. nih.gov

The table below illustrates how different molecular engineering strategies can impact the properties of thiophene-based materials.

| Strategy | Molecular Moiety Example | Effect on Properties | Potential Application |

| Donor-Acceptor Combination | Fused Thiophene - Naphthalene Diimide (NDI) | Lowers band gap, enhances semiconducting properties. worktribe.com | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) |

| Extended π-Conjugation | Oligothiophene-Naphthalimide | Narrows HOMO-LUMO gap, red-shifts absorption. mdpi.com | Near-Infrared (NIR) active devices |

| Substituent Effects | Fluorinated Thiophene | Lowers HOMO/LUMO levels, improves air stability. worktribe.com | Stable n-type and p-type semiconductors |

| Fused Ring Systems | Thieno[3,2-b]thiophene (TT) | Increases planarity, enhances intermolecular S-S interactions and charge mobility. researchgate.net | High-performance OFETs |

Integration of this compound into Advanced Device Architectures

The unique electronic characteristics of thiophene-naphthalene hybrids make them promising candidates for active components in a variety of organic electronic devices. nbinno.com Future research will focus on optimizing their integration into complex device architectures to maximize performance.

Organic Field-Effect Transistors (OFETs): Thiophene-based materials are widely used as the semiconducting channel in OFETs. researchgate.net The performance of an OFET is characterized by its charge carrier mobility and on/off current ratio. For materials like this compound, achieving high mobility will depend on controlling the thin-film morphology to create highly ordered, crystalline domains that facilitate efficient charge transport. researchgate.netresearchgate.net Increasing the number of thiophene units in naphthalene diimide-thiophene copolymers, for instance, has been shown to improve polymer crystallinity and electron mobility. researchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, these materials can function as charge-transporting layers or as the emissive layer itself. nbinno.com The integration of thiophene-based structures can enhance charge mobility and light-emitting properties. nbinno.com For emissive applications, molecular design must be tailored to achieve high fluorescence quantum yields in the solid state and to tune the emission color. rsc.org Copolymers with non-planar structures, which can be achieved by linking naphthalene with moieties like phenothiazine, are used to prevent fluorescence quenching by reducing molecular aggregation. mdpi.com

Organic Solar Cells (OSCs): In OSCs, thiophene-naphthalene derivatives can act as either the electron donor or electron acceptor material in the bulk heterojunction active layer. The power conversion efficiency of an OSC is highly dependent on the energy level alignment between the donor and acceptor, as well as the nanoscale morphology of their blend. nih.govresearchgate.net Fused thiophene units have been shown to improve absorption coefficients and molecular aggregation, leading to better photovoltaic performance. nih.gov

The successful incorporation of these molecules into devices requires a deep understanding of processing-structure-property relationships. Solution-processing techniques, which enable low-cost and large-area device fabrication, are particularly important. The solubility and film-forming properties of the material are critical parameters that can be tuned through chemical modification, such as the introduction of appropriate alkyl side chains.

Computational Design and Theoretical Prediction of New Materials with Enhanced Performance

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the field of organic electronics. researchgate.netresearchgate.netmdpi.com These theoretical methods allow for the prediction of molecular properties before undertaking complex and costly synthesis, thereby accelerating the material design and discovery cycle.

For this compound and its derivatives, computational studies can provide critical insights into:

Molecular Geometry and Electronic Structure: DFT calculations can determine the most stable three-dimensional structure of a molecule, predicting bond lengths, angles, and planarity. researchgate.netnih.gov This information is crucial for understanding how the molecule might pack in the solid state. Furthermore, DFT is used to calculate the energies and spatial distributions of the HOMO and LUMO, which govern the material's charge transport and optical properties. mdpi.comepstem.net

Optical Properties: TD-DFT is employed to simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net This allows for the in silico screening of candidate molecules for specific colors and optical band gaps.

Charge Transport Parameters: Advanced calculations can estimate reorganization energies, a key parameter that influences the rate of charge hopping between adjacent molecules and thus affects charge mobility.

Structure-Property Relationships: By systematically modeling a series of related molecules with different substituents or linker units, computational studies can establish clear structure-property relationships. researchgate.net This knowledge provides rational design rules for chemists to synthesize new materials with targeted characteristics, such as specific energy levels for efficient use in DSSCs. researchgate.net

The table below summarizes key parameters that are often calculated using computational methods and their relevance to device performance.

| Calculated Parameter | Computational Method | Relevance to Material Performance |

| HOMO/LUMO Energy Levels | DFT | Determines charge injection/extraction barriers, open-circuit voltage in OSCs, and redox stability. epstem.net |

| HOMO-LUMO Gap (E_gap) | DFT | Correlates with the optical band gap and the wavelength of light absorption/emission. mdpi.com |

| Absorption Spectrum (λ_max) | TD-DFT | Predicts the color of the material and its efficiency in absorbing light for photovoltaic applications. researchgate.net |

| Ionization Potential (IP) / Electron Affinity (EA) | DFT | Relates to the energy required to remove/add an electron; crucial for p-type and n-type character. mdpi.com |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. epstem.net |

Theoretical studies on molecules structurally similar to this compound, such as thiophene-based chalcones, have successfully used DFT to analyze geometrical optimization, electronic properties, and spectroscopic characteristics, demonstrating the power of these methods in this chemical space. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.